EGR3 protein - 144516-98-3

EGR3 protein

Catalog Number: EVT-1519112
CAS Number: 144516-98-3
Molecular Formula: C13H21N3S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

EGR3 is part of the EGR family of transcription factors, which includes EGR1, EGR2, and EGR4. These proteins are characterized by their zinc finger DNA-binding domains that allow them to bind to specific promoter regions of target genes. EGR3 is primarily expressed in the brain, particularly in the hippocampus and amygdala, where it regulates genes involved in synaptic plasticity and neuronal survival .

Synthesis Analysis

Methods of Synthesis

EGR3 can be synthesized through various molecular biology techniques. The most common method involves the use of plasmid vectors for gene expression. For instance, EGR3 cDNA can be cloned into expression vectors such as pcDNA3.1/V5-His-TOPO. This vector allows for the stable expression of EGR3 in mammalian cell lines. The process typically includes:

  1. Cloning: The EGR3 gene is amplified using polymerase chain reaction and then inserted into a plasmid vector.
  2. Transformation: The recombinant plasmid is introduced into competent bacterial cells (e.g., Escherichia coli) for propagation.
  3. Transfection: The plasmid is transfected into target mammalian cells using lipofection or electroporation methods.
  4. Selection: Cells are selected using antibiotics to ensure only those expressing the EGR3 protein survive .

Technical Details

The successful expression of EGR3 can be confirmed through techniques such as Western blotting and quantitative reverse transcription polymerase chain reaction (RT-PCR) to measure mRNA levels. These methods help verify the efficiency of the cloning and transfection processes .

Molecular Structure Analysis

Structure of EGR3

EGR3 contains several structural features characteristic of transcription factors:

  • Zinc Finger Motifs: These domains facilitate binding to specific DNA sequences at target gene promoters.
  • Transactivation Domains: Regions within the protein that interact with other transcriptional machinery to enhance gene expression.

The three-dimensional structure of EGR3 has not been fully elucidated, but it shares similarities with other members of the EGR family, which typically exhibit a modular arrangement conducive to DNA binding and protein-protein interactions .

Data on Molecular Structure

The molecular weight of EGR3 is approximately 55 kDa, and its gene is located on chromosome 10 in humans. Structural studies often utilize techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to gain insights into its conformation and interaction with DNA .

Chemical Reactions Analysis

Reactions Involving EGR3

EGR3 primarily functions as a transcription factor that regulates various downstream genes involved in inflammation, neuronal signaling, and synaptic plasticity. Key reactions include:

  • Binding to DNA: EGR3 binds to specific promoter regions of target genes upon activation by signaling pathways such as MAPK/ERK.
  • Regulation of Gene Expression: Following binding, it recruits co-activators or repressors that modulate transcription rates.

Technical Details

The functional activity of EGR3 can be assessed using reporter assays where luciferase or green fluorescent protein constructs are used to measure transcriptional activation in response to stimuli like electroconvulsive stimulation .

Mechanism of Action

Process Involving EGR3

EGR3 acts by responding to extracellular signals that induce neuronal activity. Upon activation:

  1. Signal Transduction: Neuronal activity leads to phosphorylation cascades involving mitogen-activated protein kinases.
  2. EGR3 Activation: Phosphorylated signaling molecules activate EGR3, promoting its translocation into the nucleus.
  3. Gene Regulation: In the nucleus, EGR3 binds to target gene promoters, leading to increased or decreased expression depending on the context.

Data Supporting Mechanism

Studies have shown that EGR3 is essential for long-term potentiation in hippocampal neurons, highlighting its role in memory formation and synaptic plasticity .

Physical and Chemical Properties Analysis

Physical Properties

EGR3 exhibits properties typical of nuclear proteins:

  • Solubility: Generally soluble in aqueous buffers used for cell lysis.
  • Stability: Stability can vary based on post-translational modifications such as phosphorylation.

Chemical Properties

EGR3's chemical behavior is influenced by its amino acid composition:

  • Zinc Binding: The presence of zinc finger motifs allows for specific interactions with zinc ions, crucial for structural integrity.
  • Post-translational Modifications: Phosphorylation can modulate its activity and stability.

Relevant data indicate that changes in cellular conditions (e.g., stress) can alter the phosphorylation state of EGR3, impacting its function .

Applications

Scientific Uses

EGR3 has several applications in scientific research:

  • Neuroscience Research: Understanding its role in synaptic plasticity aids in exploring mechanisms underlying learning and memory.
  • Psychiatric Disorder Studies: Investigating how alterations in EGR3 expression relate to conditions like schizophrenia provides insights into potential therapeutic targets.
  • Cancer Research: Its involvement in regulating inflammatory responses makes it a candidate for studying tumor progression and metastasis .
Molecular Characterization of EGR3

Genomic Organization & Evolutionary Conservation

The EGR3 gene (Early Growth Response 3) resides on human chromosome 8p21.3, spanning a genomic region with a single intron separating two exons [1] [6]. This locus encodes a 387-amino-acid protein and belongs to the EGR family (EGR1-4 and WT1), all sharing conserved zinc-finger DNA-binding domains [3] [6]. Comparative genomic analyses reveal high evolutionary conservation across vertebrates, with orthologs identified in mice, rats, and non-mammalian species. The promoter region of EGR3 contains serum response elements (SREs) and cAMP response elements (CREs), enabling rapid transcriptional activation by extracellular stimuli like growth factors, neurotransmitters, or stress signals [3] [6]. This conservation underscores EGR3's fundamental role in cellular adaptation mechanisms.

Structural Domains: C2H2 Zinc-Finger Motifs & DNA-Binding Specificity

EGR3 functions as a sequence-specific transcription factor via three tandem C2H2-type zinc-finger motifs (ZnFs) near its C-terminus. Each ZnF has a conserved ββα configuration stabilized by a zinc ion coordinated by two cysteine and two histidine residues (Cys₂-His₂) [2] [8]. These domains recognize GC-rich DNA sequences, primarily the consensus 5′-GCG(G/T)GGGCG-3′, through direct residue-base contacts within the major groove [1] [5] [8].

Table 1: DNA-Binding Residues in EGR3 Zinc Fingers

Zinc FingerPosition -1Position +2Position +3Position +6
Finger 1ArgAspHisArg
Finger 2ArgHisSerGln
Finger 3ArgSerAspArg

Residues at key positions (-1, +2, +3, +6 relative to the α-helix start) dictate binding specificity. For example:

  • Arginine at position -1 forms dual hydrogen bonds with guanine [5] [10].
  • Histidine/Serine at +3 mediates base specificity at the central triplet [8] [10].Structural flexibility allows recognition of variant sites, but affinity decreases with deviations from the consensus [5] [10]. Context-dependent interactions between adjacent fingers further fine-tune DNA binding [10].

Transcriptional Regulation Mechanisms

EGR3 exhibits dual regulatory roles: activating target genes during cellular responses while being tightly controlled itself:

  • Induction Mechanisms: As an immediate-early gene, EGR3 transcription initiates within minutes of stimuli (e.g., mitogens, calcium influx, or neuronal activity). Signaling cascades (MAPK/ERK, Ca²⁺/CaMK) phosphorylate transcription factors (e.g., SRF, CREB), which bind SRE/CRE sites in the EGR3 promoter [3] [6]. Synaptic activity in neurons induces EGR3 via calcium-dependent pathways, regulating plasticity genes like ARC [6].
  • Repression Mechanisms: EGR3 activity is suppressed by NAB proteins (NGFI-A Binding proteins). NAB1/2 bind a repression domain adjacent to the EGR3 ZnFs, blocking co-activator recruitment or recruiting histone deacetylases (HDACs) [3]. Autoregulatory negative feedback loops limit prolonged activity, critical for preventing aberrant proliferation [3].

Post-Translational Modifications & Functional Modulation

Post-translational modifications (PTMs) dynamically regulate EGR3’s stability, localization, and transcriptional activity:

Table 2: Key Post-Translational Modifications of EGR3

PTM TypeModifying EnzymesFunctional OutcomeBiological Impact
PhosphorylationERK, p38 MAPKsAlters transactivation potential; modulates DNA affinityEnhances stress/differentiation responses
UbiquitinationMDM2, SCFᴱ³ ubiquitin ligasesTargets EGR3 for proteasomal degradationLimits half-life (<30 mins)
SUMOylationPIAS-family SUMO ligasesInhibits transcriptional activity; alters interactionsModulates target gene specificity
Acetylationp300/CBP HATsStabilizes DNA binding; enhances co-activator recruitmentPotentiates growth arrest signals
  • Phosphorylation: Mitogen-activated kinases (e.g., ERK, p38) phosphorylate serine/threonine residues in the N-terminal transactivation domain. This potentiates EGR3’s ability to activate genes like PTEN or TP53 in tumor suppression pathways [4] [7] [9].
  • Ubiquitination: E3 ligases (e.g., MDM2) polyubiquitinate lysine residues, leading to proteasomal degradation. This rapid turnover (half-life ~15-30 min) restricts EGR3 activity pulses [3] [9].
  • SUMOylation: Small Ubiquitin-like Modifier (SUMO) conjugation at lysine residues represses transcription by promoting co-repressor binding or disrupting DNA contact [3] [4].
  • Acetylation: Histone acetyltransferases (e.g., p300) acetylate EGR3, enhancing DNA affinity and recruitment of chromatin remodelers [4] [7].

These PTMs enable context-specific responses—e.g., stress-induced phosphorylation stabilizes EGR3 to promote apoptosis in cancer cells, while ubiquitination terminates signals in proliferating cells [3] [4] [9]. Dysregulation contributes to pathologies like neurodegeneration or tumor progression [3] [6].

Tables of Compounds Mentioned

Properties

CAS Number

144516-98-3

Product Name

EGR3 protein

Molecular Formula

C13H21N3S2

Synonyms

EGR3 protein

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